N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide
Description
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused to a pyrrolidine ring, with a thiophene-3-carboxamide substituent. Its molecular formula is C₁₉H₂₂N₆OS, and it has a molecular weight of 382.48 g/mol (CAS: 2034300-83-7) . The triazolo-pyridazine moiety is known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding, while the thiophene-carboxamide group enhances solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c21-14(10-4-6-22-8-10)16-11-3-5-19(7-11)13-2-1-12-17-15-9-20(12)18-13/h1-2,4,6,8-9,11H,3,5,7H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPCHRVHRISOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the compound's significance in pharmacology.
Chemical Structure and Synthesis
The compound features a thiophene ring, a triazolo-pyridazine moiety, and a pyrrolidine structure. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
The synthesis typically involves multi-step reactions that may include:
- Formation of the thiophene ring.
- Coupling of the pyrrolidine and triazolo-pyridazine moieties.
- Introduction of the carboxamide functional group.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For example:
- IC50 Values : In studies involving various cancer cell lines (A549, MCF-7, HeLa), derivatives showed IC50 values ranging from 0.15 μM to 2.85 μM, indicating potent cytotoxic effects against these cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and cellular signaling pathways. It has shown potential as an inhibitor of c-Met kinase, which is implicated in tumor growth and metastasis.
Case Studies and Research Findings
- Study on Antitumor Activity :
- Mechanism of Action :
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | Piperidine core with triazolo-pyridazine | Anticancer |
| N-(2-phenylethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin | Phenethyl substitution | Antitumor |
| N-(1-[1,2,4]triazolo[4,3-b]pyridazin)-N-methylacetamide | Acetamide group | Potential anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
a. N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)
- Structure : Shares the triazolo-pyridazine-pyrrolidine core but replaces thiophene-3-carboxamide with a phenyl-propenamide group.
- Synthesis : Prepared via visible light/silane-mediated alkyl radical coupling (44% yield), differing from traditional coupling methods used for the target compound .
- Physical Properties : Reported as a pale yellow oil (Rf 0.07 in 80% EtOAc/PE), contrasting with the solid-state nature of the target compound .
b. Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structure : Retains the triazolo-pyridazine core but substitutes pyrrolidine with a phenyl-acetamide group.
- Application : Used as a Lin28 protein inhibitor (80 µM concentration in DMSO/PBS) .
- Key Difference : The absence of a pyrrolidine ring reduces conformational flexibility compared to the target compound .
Substituent Variants
a. 1-(Thiophen-2-yl)-N-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide
- Structure : Differs by replacing thiophene-3-carboxamide with a cyclopentane-thiophene carboxamide.
- Molecular Weight : 382.48 g/mol (same as target compound), but altered steric effects due to the cyclopentane group .
- Synthetic Relevance : Highlights the adaptability of the pyrrolidine-triazolo-pyridazine scaffold for diverse substituents .
b. (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
Patent-Derived Analogues
a. N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide
- Structure : Replaces triazolo-pyridazine with a pyrrolo-triazolo-pyrazine core.
- Therapeutic Potential: Likely targets kinase pathways, similar to the triazolo-pyridazine scaffold .
- Key Difference : The cyclopropane-sulfonamide group introduces distinct electronic effects compared to thiophene-carboxamide .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The triazolo-pyridazine-pyrrolidine scaffold supports diverse substituents (e.g., carboxamides, propenamides) via methods like radical coupling or traditional amidation .
- Physical Property Modulation : Substituents like cyclopentane or trifluoromethyl groups alter lipophilicity and melting points, impacting drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
